2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrazole ring, and multiple methylthio and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and pyrazole rings, followed by the introduction of the amino and methylthio groups. Common reagents used in these reactions include hydrazine, thioamides, and various aryl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Research: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications .
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule characterized by multiple functional groups that suggest a variety of potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features:
- Molecular Formula : C22H21N6O2S2
- Molecular Weight : Approximately 469.0 g/mol
- Functional Groups : Amino group, oxadiazole ring, pyrazole moiety, and acetamide group.
The diverse arrangement of these functional groups indicates potential interactions with biological targets, which may lead to various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrazole ring.
- Introduction of the oxadiazole ring.
- Coupling with the acetamide group.
Reagents often used in these reactions include hydrazine and acetic acid under controlled conditions to ensure high yields and purity.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antitumor Activity
Studies have shown that oxadiazole derivatives can possess significant antitumor properties. For instance:
- IC50 Values : Some derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic activity .
Anti-inflammatory Activity
Compounds with similar structures have been reported to exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes:
- Selectivity : Certain derivatives have shown selectivity for COX-II over COX-I, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Anticonvulsant Properties
Some studies have indicated that related compounds may possess anticonvulsant activity, potentially offering therapeutic options for epilepsy and other seizure disorders .
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is thought to involve:
- Enzyme Inhibition : Binding to specific enzymes such as COX or other targets involved in inflammatory pathways.
- Receptor Modulation : Interacting with receptors that mediate cellular signaling related to pain and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives:
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S2/c1-13-7-9-14(10-8-13)20-25-21(30-27-20)18-19(23)28(26-22(18)32-3)12-17(29)24-15-5-4-6-16(11-15)31-2/h4-11H,12,23H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJICPJPYOUQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)SC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.